5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2-carboxamide
Description
5-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio (-SMe) group at position 2 and a 5-chlorothiophene-2-carboxamide moiety at position 4. This structure combines aromatic and sulfur-containing motifs, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
5-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS3/c1-18-13-16-8-3-2-7(6-10(8)20-13)15-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPZYYVAUPOGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 5-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The primary target of these compounds is the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the normal functioning of the bacteria, leading to its death. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biological Activity
5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₁H₈ClN₃OS₂
- Molecular Weight : 283.78 g/mol
- CAS Number : 74537-49-8
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antibacterial and antifungal properties.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzothiazole ring and subsequent introduction of chloro and methylthio groups. A common synthetic route includes:
- Preparation of Benzothiazole : The initial step involves the reaction of 2-(methylthio)benzo[d]thiazol-6-ol with chlorinating agents to introduce the chloro group.
- Formation of Carboxamide : The final step typically involves the reaction of the synthesized benzothiazole with thiophene derivatives to form the desired carboxamide.
Antibacterial Activity
Research has indicated that derivatives of benzothiazole exhibit significant antibacterial properties. For instance, a study reported that compounds similar to this compound displayed promising activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing improved potency compared to traditional antibiotics .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 25 µg/mL |
| Similar Benzothiazole Derivative | E. coli | 30 µg/mL |
The proposed mechanism through which this compound exerts its antibacterial effects includes:
- Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall biosynthesis, leading to cell lysis.
- Disruption of Membrane Integrity : It may also affect membrane permeability, causing leakage of cellular contents.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated various benzothiazole derivatives, including this compound, against clinical strains of bacteria. Results showed that the compound inhibited growth effectively at low concentrations, indicating its potential as a lead compound for further development in antibiotic therapy . -
Toxicological Assessment :
Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary toxicological assessments have indicated that while some derivatives exhibit potent antibacterial activity, they also require careful evaluation for cytotoxic effects on human cell lines .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has indicated that compounds similar to 5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2-carboxamide exhibit significant antibacterial properties. For instance, derivatives containing the methylthio group have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. A study demonstrated that N-substituted piperazinylquinolone derivatives, which included this compound's framework, displayed improved potency compared to their parent compounds, suggesting its potential as a scaffold for developing new antibacterial agents .
COX-II Inhibition
Another area of interest is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Compounds structurally related to this compound have been evaluated for their inhibitory activities. Some derivatives exhibited IC50 values comparable to known COX-II inhibitors like Celecoxib, indicating their potential as anti-inflammatory agents .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential utility in developing agrochemicals. Research on related benzothiazole derivatives has shown effectiveness as fungicides and herbicides. The incorporation of the methylthio group may enhance the bioactivity of these compounds against various agricultural pests and diseases. The California Department of Pesticide Regulation lists several benzothiazole derivatives with promising applications in pest management, indicating a pathway for further exploration of this compound in this field .
Materials Science
Polymer Chemistry
In materials science, the unique properties of thiophene-based compounds are being explored for their role in organic electronics and photovoltaics. The incorporation of this compound into polymer matrices could potentially enhance electrical conductivity and stability. Research into similar thiophene derivatives has shown promise in creating conductive polymers that are essential for developing flexible electronic devices .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole Cores
Compounds 7q, 7r, 7s, and 7t (Molecules, 2012)
These compounds share a benzo[d]thiazole scaffold linked via a thioether bridge to pyridine or pyrimidine derivatives (Table 1). Key differences include:
- Substituents: Pyridine/pyrimidine rings with chloro, methyl, or amino groups.
- Physicochemical Properties: Higher melting points (166.5–239.1°C) compared to non-thiazole derivatives, likely due to extended aromaticity .
- Biological Relevance : Tested against cancer cell lines (HepG2, HeLa), though specific activity data for the target compound are unavailable for direct comparison .
Table 1. Properties of Benzo[d]thiazole Derivatives from
| Compound ID | Substituents | Melting Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 7q | 2-Chloropyridin-4-ylamino | 177.9–180.8 | 70 | 90.0 |
| 7r | 2-Chloro-4-methylpyridin-3-ylamino | 166.5–168.1 | 77 | 90.0 |
| 7s | Pyrimidin-2-ylamino | 169.2–171.8 | 70 | 90.0 |
| 7t | Thiazol-2-ylamino | 237.7–239.1 | 68 | 92.0 |
Benzo[d]oxazole and Thiophene Derivatives
5-Chloro-N-(4-(methylthio)butyl)benzo[d]oxazole-2-amine ()
- Structural Difference : Replaces benzo[d]thiazole with benzo[d]oxazole and uses a butyl chain instead of thiophene carboxamide.
- Properties : Lower melting point (86–89°C) due to reduced aromatic rigidity. Synthesized via water-mediated methods, highlighting divergent synthetic accessibility compared to thiazole derivatives .
6-Chloro-2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzimidazole ()
- Core Structure : Benzimidazole with thiophene substituents.
- Crystallography: Planar benzimidazole moiety with rotational disorder in thiophene groups.
Sulfonamide and Carboxamide Analogues
Dasatinib ()
- Structure : Thiazole-5-carboxamide linked to a pyrimidine-piperazine moiety.
- Key Differences : Greater molecular complexity with multiple rings and a hydroxyethyl group.
- Pharmacology : Approved anticancer drug (BMS-354825) targeting kinase inhibition. The target compound’s simpler structure may offer synthetic advantages but reduced target specificity .
Sulfonamide Derivatives ()
Thiadiazole and Thiadiazine Derivatives
6-(4-Chlorobenzylidene)-5-oxo-N-phenyl-4H-1,3,4-thiadiazine-2-carboxamides ()
Table 2. Comparative Analysis of Structural and Functional Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
